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Core Science & Biosynthesis

Foundational

The Cornerstone of Chirality: A Technical Guide to Benzyl 3-amino-2-hydroxypropanoate in Medicinal Chemistry

Introduction: The Strategic Value of a Trifunctional Chiral Synthon In the intricate landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Trifunctional Chiral Synthon

In the intricate landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule dictates its interaction with biological targets, profoundly influencing its efficacy and safety profile. Among the arsenal of chiral building blocks available to medicinal chemists, (S)-Benzyl 2-amino-3-hydroxypropanoate, a derivative of the naturally occurring amino acid L-serine, has emerged as a particularly versatile and valuable synthon.[1] Its strategic importance lies in the unique arrangement of three distinct functional groups—a primary amine, a primary alcohol, and a benzyl-protected carboxylic acid—within a single, stereochemically defined molecule. This trifunctional nature provides a powerful platform for the asymmetric synthesis of a diverse array of complex, biologically active molecules, ranging from antiviral agents to antibiotics. This guide provides an in-depth exploration of the synthesis, properties, and key applications of (S)-Benzyl 3-amino-2-hydroxypropanoate as a cornerstone of chiral synthesis in medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a chiral building block is essential for its effective utilization in multi-step syntheses. While much of the reported data pertains to the more stable salt forms, the following table summarizes the key properties of (S)-Benzyl 2-amino-3-hydroxypropanoate and its common salts.

PropertyValueSource/Note
IUPAC Name benzyl (2S)-2-amino-3-hydroxypropanoate[2]
Synonyms L-Serine benzyl ester, H-Ser-OBn[2]
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.21 g/mol [2]
CAS Number 119326-39-5 (for (2S)-isomer)[2]
Physical Form Solid, powder, or crystals[2]
Melting Point ~175°C (decomposes)For the hydrochloride salt[2]
Solubility Soluble in waterFor the hydrochloride salt[2]
Optical Rotation [α]²⁰/D = -11.9 ± 0.4° (c=4 in water)For the hydrochloride salt[2]

Synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate: A Practical Approach

The most common and efficient method for the preparation of (S)-Benzyl 2-amino-3-hydroxypropanoate is the direct Fischer-Speier esterification of L-serine with benzyl alcohol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the azeotropic removal of water.[1]

G cluster_synthesis Synthesis of (S)-Benzyl 2-amino-3-hydroxypropanoate L_Serine L-Serine Reflux Reflux L_Serine->Reflux Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reflux PTSA p-Toluenesulfonic Acid (catalyst) PTSA->Reflux Cyclohexane Cyclohexane (azeotroping agent) Cyclohexane->Reflux Product (S)-Benzyl 2-amino-3-hydroxypropanoate p-toluenesulfonate salt Dean_Stark Dean-Stark Apparatus (Water Removal) Dean_Stark->Reflux Reflux->Dean_Stark Azeotropic Distillation Cooling Cooling & Precipitation (with Ethyl Acetate) Reflux->Cooling Filtration Filtration & Drying Cooling->Filtration Filtration->Product G cluster_aziridination Conversion to Chiral Aziridine-2-carboxylate Start (S)-Benzyl 2-amino- 3-hydroxypropanoate N_Protection N-Protection (e.g., Trityl chloride) Start->N_Protection Activation Activation of Hydroxyl Group (e.g., SOCl₂ or Mitsunobu reaction) N_Protection->Activation Cyclization Intramolecular Cyclization Activation->Cyclization Aziridine N-Protected Benzyl (2S)-aziridine-2-carboxylate Cyclization->Aziridine Ring_Opening Regioselective Ring-Opening Aziridine->Ring_Opening Alpha_Amino α-Substituted β-Amino Acids Ring_Opening->Alpha_Amino C3-attack Beta_Amino β-Substituted α-Amino Acids Ring_Opening->Beta_Amino C2-attack

Figure 2: General scheme for the synthesis of chiral aziridine-2-carboxylates and their subsequent ring-opening.

The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the substituents on the aziridine ring. This controlled ring-opening provides access to a diverse range of non-proteinogenic amino acids, which are crucial components of many peptidomimetics and other bioactive molecules.

Synthesis of β-Lactam Antibiotics

The β-lactam ring is the core structural motif of a vast class of antibiotics, including penicillins and cephalosporins. (S)-Benzyl 2-amino-3-hydroxypropanoate can serve as a chiral precursor for the synthesis of enantiomerically pure β-lactams. A common strategy involves the conversion of the amino alcohol moiety into a suitable precursor for a [2+2] cycloaddition reaction, such as the Staudinger reaction between an imine and a ketene. [5][6][7]The inherent chirality of the starting material directs the stereochemical outcome of the cycloaddition, leading to the formation of a specific β-lactam diastereomer.

Building Block for Neuraminidase Inhibitors

Neuraminidase inhibitors are a critical class of antiviral drugs used to treat and prevent influenza. [8]The synthesis of these complex molecules often relies on the use of chiral building blocks to establish the correct stereochemistry. While the industrial synthesis of oseltamivir (Tamiflu®) traditionally starts from shikimic acid, [3]synthetic routes utilizing serine derivatives have been explored. [5]For instance, a synthetic strategy starting from L-serine can be envisioned where the amino and hydroxyl groups are transformed into the key functionalities of the neuraminidase inhibitor scaffold. The benzyl ester of serine provides a convenient starting point for such multi-step syntheses.

Potential Role in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. [9]Several DPP-4 inhibitors, such as Saxagliptin, possess a chiral amino acid-derived core. [10][11][12]While various synthetic routes to Saxagliptin have been reported, some of which utilize other chiral precursors, the structural similarity of its core to derivatives of (S)-Benzyl 2-amino-3-hydroxypropanoate suggests its potential as a starting material in alternative synthetic strategies. The development of novel synthetic routes to these valuable pharmaceuticals is an active area of research, and the use of readily available chiral building blocks like serine derivatives is a key consideration.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

(S)-Benzyl 2-amino-3-hydroxypropanoate has firmly established itself as a cornerstone of asymmetric synthesis in medicinal chemistry. Its ready availability from the chiral pool, coupled with the versatile reactivity of its three distinct functional groups, provides a robust and efficient platform for the construction of a wide range of enantiomerically pure, biologically active molecules. From the synthesis of strained ring systems like aziridines and β-lactams to its potential role in the preparation of complex antiviral and antidiabetic drugs, this chiral building block continues to empower chemists to navigate the challenges of modern drug discovery. As the demand for stereochemically defined pharmaceuticals continues to grow, the strategic importance of (S)-Benzyl 2-amino-3-hydroxypropanoate is set to endure, solidifying its place as an indispensable tool in the medicinal chemist's arsenal.

References

  • Yao, Z.-J., & Cong, X.-J. (Year). A similar synthetic approach was reported by Kang and Oh using cis-2,3-bis(hydroxymethyl)aziridine instead of the epoxide derivative 148. Yao and Cong developed a synthetic strategy starting from l-serine whereas protected (S)-glutamic acid was used in the synthesis of. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC. [Link]

  • Robl, J. A., et al. (2012). Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
  • ChemRxiv. (2024). General synthesis of conformationally constrained noncanonical amino acids with C(sp3)-rich benzene bioisosteres. [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. [Link]

  • Alcaide, B., & Almendros, P. (Year). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • PubChem. (2023). Saxagliptin. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2012). Process-for-preparing-saxagliptin-and-its-novel-intermediates-useful-in-the-synthesis-thereof.pdf. [Link]

  • Encyclopedia.pub. (2020). Synthesis of β-Lactams. [Link]

  • Finlay, M. R. (2001). Synthesis of influenza neuraminidase inhibitors. Current opinion in drug discovery & development. [Link]

  • Gellman, S. H. (Year). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. PMC. [Link]

  • Luo, S.-N., et al. (Year). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. PMC. [Link]

  • Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. (2009). (S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate. [Link]

  • Wang, L., et al. (2013). Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. Bioorganic & medicinal chemistry. [Link]

  • Singh, S., et al. (Year). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]

  • Kuranov, S. O., et al. (Year). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC. [Link]

  • Acar, Ç., et al. (Year). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC. [Link]

  • PubChem. (2024). Benzyl 3-phenylpropanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (2024). Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate. National Center for Biotechnology Information. [Link]

  • PubChem. (2024). (S)-3-Amino-2-benzylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubChem. (2024). 2-Benzyl-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Trocha, A., et al. (Year). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC. [Link]

Sources

Exploratory

Solubility Profile of Benzyl 3-amino-2-hydroxypropanoate in Polar Solvents

[1] Executive Summary: The Amphiphilic Challenge Benzyl 3-amino-2-hydroxypropanoate (often referred to as Benzyl Isoserine ) represents a classic "push-pull" solubility challenge in process chemistry.[1] Its structure co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Amphiphilic Challenge

Benzyl 3-amino-2-hydroxypropanoate (often referred to as Benzyl Isoserine ) represents a classic "push-pull" solubility challenge in process chemistry.[1] Its structure combines a highly polar, hydrogen-bonding "head" (the isoserine moiety containing amine and hydroxyl groups) with a lipophilic, aromatic "tail" (the benzyl ester).[1]

For researchers and process chemists, this duality dictates that solubility is not a static number but a function of pH and ionic state . While the salt forms (HCl, Tosylate) behave as electrolytes with high aqueous solubility, the free base exhibits a complex profile—soluble in polar organic solvents but requiring specific solvent systems for efficient crystallization or extraction.

This guide analyzes the solubility landscape of this intermediate, providing calculated physicochemical baselines, empirical solvent behaviors, and validated protocols for solubility determination.

Physicochemical Basis of Solubility

To predict solubility behavior where empirical data is scarce, we must first establish the molecular descriptors that govern solute-solvent interactions.

Structural Analysis[1]
  • Hydrogen Bond Donors (HBD): 3 (Primary Amine -NH₂, Hydroxyl -OH).[1]

  • Hydrogen Bond Acceptors (HBA): 4 (Amine, Hydroxyl, Ester Carbonyl, Ester Oxygen).[1]

  • Lipophilic Domain: Benzyl ring (

    
    ).[1]
    
  • Chirality: The (2R, 3S) or (2S, 3R) configurations do not significantly alter thermodynamic solubility in achiral solvents, but they impact crystal lattice energy and melting points.[1]

Calculated Molecular Descriptors

Table 1: Theoretical Solubility Parameters

PropertyValue (Predicted)Implication for Solubility
Molecular Weight 195.22 g/mol Low MW favors dissolution in small-molecule solvents.[1]
LogP (Octanol/Water) 0.8 – 1.2Moderately lipophilic. Soluble in organic phases; partitions out of water at basic pH.
pKa (Amine) ~8.8 – 9.2At pH < 7, the molecule is protonated (

), drastically increasing water solubility.[1]
Polar Surface Area (PSA) ~60-70 ŲIndicates good membrane permeability and affinity for polar aprotic solvents.

Solubility Profile by Solvent Class

The following profile categorizes solvents based on their interaction mechanism with Benzyl 3-amino-2-hydroxypropanoate.

Polar Protic Solvents (Water, Alcohols)[1]
  • Water:

    • Free Base:[1] Low to Moderate solubility (< 10 mg/mL). The hydrophobic benzyl group disrupts the water network despite the polar head.

    • Salt Forms (HCl/TosOH): High solubility (> 100 mg/mL).

    • Risk:[1][2][3]Hydrolysis. Prolonged exposure to water, especially at elevated temperatures or extreme pH, risks hydrolyzing the benzyl ester back to Isoserine and Benzyl Alcohol.

  • Methanol / Ethanol:

    • Solubility:High. These are the "Goldilocks" solvents. They solvate the polar amine/hydroxyl groups via H-bonding while accommodating the benzyl ring via van der Waals interactions.

    • Application: Primary solvents for reaction workup and initial dissolution.

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)[1]
  • DMSO / DMF:

    • Solubility:Very High (> 200 mg/mL). These solvents disrupt intermolecular H-bonds in the crystal lattice effectively.

    • Application: Ideal for preparing stock solutions for biological assays or as reaction media for further functionalization.

  • Acetonitrile:

    • Solubility:Moderate to High. Often used in HPLC mobile phases.

Non-Polar / Weakly Polar Solvents (Ethers, Hydrocarbons)[1]
  • Diethyl Ether / MTBE:

    • Solubility:Moderate. The free base is soluble, but the salt forms are practically insoluble.

    • Application:Anti-solvent. Adding Ether to a Methanol/Ethanol solution of the salt is a standard recrystallization method.

  • Hexane / Heptane / Toluene:

    • Solubility:Low / Insoluble. [1]

    • Application: Used to wash away non-polar impurities (like excess Benzyl Alcohol) or to precipitate the product from a polar solution.

Thermodynamic Cycle Visualization

The following diagram illustrates the energy landscape governing the dissolution process, highlighting the competition between Lattice Energy and Solvation Enthalpy.

SolubilityCycle Solid Solid Crystal Lattice (Strong H-Bonds) Gas Gas Phase Molecules (Isolated) Solid->Gas Sublimation (+ΔH_sub) Breaking Lattice Energy Solution Solvated Molecule (in Polar Solvent) Solid->Solution Dissolution (+ΔH_soln) Net Solubility Gas->Solution Solvation (-ΔH_solv) Solvent-Solute Interaction

Figure 1: Thermodynamic cycle of dissolution. For Benzyl 3-amino-2-hydroxypropanoate, the high lattice energy (due to H-bonding) must be overcome by strong solvent interactions (e.g., DMSO dipole or MeOH H-bonding).[1]

Experimental Protocols

Since specific literature values are often proprietary, empirical determination is required. The following protocols are designed to ensure data integrity ("Trustworthiness").

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration (


) at equilibrium.[1]

Reagents:

  • Test Compound: Benzyl 3-amino-2-hydroxypropanoate (Solid).[1]

  • Solvent: HPLC-grade Water, Methanol, or Buffer (pH 7.4).[1]

Workflow:

  • Preparation: Place an excess of solid (~10-20 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Cap tightly and shake at constant temperature (25°C) for 24 hours.

    • Note: If the solid dissolves completely, add more solid until a suspension persists.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Dilute the supernatant (100x) and analyze via HPLC-UV (210 nm or 254 nm).

    • Calibration: Use a standard curve prepared from a DMSO stock solution.

Protocol B: Gravimetric Solubility Screening (Rapid)

Objective: Rapidly estimate solubility range for process development.

GravimetricProtocol Start Weigh 10 mg Solid (m_solute) AddSolvent Add Solvent in 100 µL Aliquots Start->AddSolvent Check Visual Inspection: Dissolved? AddSolvent->Check Stop Stop at 2.0 mL (Solubility < 5 mg/mL) AddSolvent->Stop Vol > 2mL Check->AddSolvent No CalcHigh Solubility > 100 mg/mL (High) Check->CalcHigh Yes (Vol < 100µL) CalcMed Calculate: S = m_solute / V_total Check->CalcMed Yes (Vol > 100µL)

Figure 2: Step-by-step decision tree for rapid gravimetric solubility estimation.

Applications in Process Chemistry[3][4]

Understanding the solubility profile allows for the optimization of purification steps, specifically Recrystallization .

Recrystallization Strategy

The "Solvent / Anti-Solvent" method is most effective for this compound class.

  • Dissolution: Dissolve the crude salt (e.g., Tosylate) in a minimum volume of warm Methanol or Ethanol (High Solubility).

  • Precipitation: Slowly add Diethyl Ether or MTBE (Anti-Solvent) until turbidity persists.[1]

  • Crystallization: Cool the mixture to 0-4°C. The lipophilic benzyl tail reduces the solubility in the ether-rich mixture, forcing the polar salt to crystallize out in high purity.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic Assay Conditions). Enamine.net. Link

  • BenchChem. An In-depth Technical Guide on the Solubility of (S)-Benzyl 2-amino-3-hydroxypropanoate. BenchChem Technical Guides.[4][5] Link[1]

  • PubChem. Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate (Structural Analog Data). National Library of Medicine.[6] Link[1][7]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Link

  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Processes 2024.[8][9] Link[1]

Sources

Foundational

Difference between Benzyl isoserinate and Benzyl 3-amino-2-hydroxypropanoate

Executive Summary Direct Answer: Chemically, Benzyl isoserinate and Benzyl 3-amino-2-hydroxypropanoate are synonyms for the exact same molecular entity. They share the same connectivity, molecular formula ( ), and CAS re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Direct Answer: Chemically, Benzyl isoserinate and Benzyl 3-amino-2-hydroxypropanoate are synonyms for the exact same molecular entity. They share the same connectivity, molecular formula (


), and CAS registry references.

The Nuance: The distinction lies in nomenclature conventions and regioisomerism risks .

  • Nomenclature: "Isoserinate" is the trivial (historical) name, often used in the context of natural product synthesis (specifically the Taxane class). "3-amino-2-hydroxypropanoate" is the systematic IUPAC name used to explicitly define the position of the amine and hydroxyl groups.

  • Regioisomer Confusion (The "Trap"): In drug development, this molecule is frequently confused with its regioisomer, Benzyl Serinate (Benzyl 2-amino-3-hydroxypropanoate). The position of the amino and hydroxyl groups is swapped, leading to drastically different biological activities and synthetic pathways.

This guide analyzes the structural identity, the critical regioisomerism between the iso-series and the native serine series, and the synthetic utility of the isoserinate scaffold in Taxol® (Paclitaxel) production.

Part 1: Chemical Identity & Structural Analysis

The molecule is a


-amino-

-hydroxy acid ester. Unlike the proteinogenic amino acid Serine (an

-amino-

-hydroxy acid), Isoserine places the amine at the

-position.
Comparative Data Table
FeatureBenzyl IsoserinateBenzyl Serinate (The Regioisomer)
Systematic Name Benzyl 3-amino-2-hydroxypropanoateBenzyl 2-amino-3-hydroxypropanoate
Trivial Name Benzyl IsoserinateBenzyl Serinate
Structure Type

-amino acid derivative

-amino acid derivative
Chiral Center C2 (

-carbon, holds -OH)
C2 (

-carbon, holds -NH

)
Primary Application Taxane side-chain synthesisPeptide synthesis, chiral synthons
CAS (Racemic) Varies by salt form113564-94-2
Structural Visualization (Graphviz)

The following diagram visually distinguishes the connectivity of the Isoserinate (Target) versus the Serinate (Regioisomer).

ChemicalStructure cluster_0 Benzyl Isoserinate (3-amino-2-hydroxy) cluster_1 Benzyl Serinate (2-amino-3-hydroxy) Iso_C1 C1: Carbonyl Iso_Bn Benzyl Ester (-OBn) Iso_C1->Iso_Bn Ester Link Iso_C2 C2: α-Carbon (Holds -OH) Iso_C2->Iso_C1 C-C Bond Iso_C3 C3: β-Carbon (Holds -NH2) Iso_C3->Iso_C2 C-C Bond Ser_C1 C1: Carbonyl Ser_Bn Benzyl Ester (-OBn) Ser_C1->Ser_Bn Ester Link Ser_C2 C2: α-Carbon (Holds -NH2) Ser_C2->Ser_C1 C-C Bond Ser_C3 C3: β-Carbon (Holds -OH) Ser_C3->Ser_C2 C-C Bond

Figure 1: Connectivity comparison. Note the position of the Amine group (NH2) relative to the Carboxyl group (C1).

Part 2: Stereochemistry & Nomenclature in Drug Design

In the context of drug development, particularly for Paclitaxel (Taxol) and Docetaxel , the term "Isoserinate" almost always implies a specific stereochemical configuration.

The Taxol Connection

The pharmacophore of Paclitaxel requires the


-benzoyl-3-phenylisoserine side chain at the C-13 position of the baccatin III core.
  • Critical Isomer:

    
    -3-phenylisoserine.
    
  • Nomenclature Shift: While the user asked about "Benzyl isoserinate" (unsubstituted), in industry, this term often acts as shorthand for the Phenyl -substituted analog used in Taxol synthesis.

  • Why it matters: The

    
     configuration prevents the "Isoserine Shift" (acyl migration) and ensures proper binding to tubulin.
    
The "Isoserine Shift" (Acyl Migration)

A critical instability in isoserinates is the


 or 

acyl migration.
  • In basic conditions, the amine at C3 can attack the ester at C1 (or an adjacent acyl group), leading to cyclization or rearrangement.

  • Protocol Implication: Syntheses involving Benzyl isoserinate must maintain strict pH control (usually acidic) to prevent the free amine from attacking the benzyl ester.

Part 3: Synthetic Protocols

To synthesize Benzyl 3-amino-2-hydroxypropanoate (Benzyl Isoserinate) with high integrity, one cannot simply esterify Isoserine using standard Fischer esterification due to the solubility issues of the zwitterionic amino acid. The following protocol utilizes a Reformatsky-type reaction or Ring Opening of Epoxides , which are industry standards for accessing


-amino acids.
Method: Regioselective Ring Opening of Benzyl Glycidate

This method is preferred for generating the isoserine core because it establishes the C2-C3 regiochemistry definitively.

Reagents
  • Substrate: Benzyl 2,3-epoxypropionate (Benzyl glycidate).

  • Nucleophile: Sodium Azide (

    
    ) or Ammonia (
    
    
    
    ).
  • Catalyst:

    
     (if using azide).
    
  • Solvent: Methanol/Water (3:1).

Step-by-Step Protocol
  • Epoxide Opening (Azidolysis):

    • Dissolve Benzyl 2,3-epoxypropionate (10 mmol) in

      
       (30 mL).
      
    • Add

      
       (15 mmol) and 
      
      
      
      (15 mmol).
    • Reflux at 65°C for 4-6 hours.

    • Mechanism:[1] The azide ion attacks the less substituted carbon (C3) preferentially (regioselective opening), yielding Benzyl 3-azido-2-hydroxypropanoate.

    • Check: Monitor via TLC (disappearance of epoxide).

  • Reduction (Staudinger or Hydrogenation):

    • Option A (Hydrogenation): Dissolve the crude azide in Ethanol. Add 10% Pd/C catalyst. Stir under

      
       atmosphere (1 atm) for 12 hours.
      
    • Option B (Staudinger): If the benzyl ester is sensitive to hydrogenolysis (risk of cleaving the benzyl group), use Triphenylphosphine (

      
      ) in THF/Water.
      
    • Note: For "Benzyl Isoserinate," we must preserve the Benzyl ester. Hydrogenation will cleave the benzyl ester to the free acid. Therefore, Option B (Staudinger Reduction) is mandatory to retain the benzyl group.

  • Purification:

    • Evaporate solvent.

    • Redissolve in EtOAc, wash with brine.

    • Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Synthetic Workflow Diagram

Synthesis Start Benzyl 2,3-epoxypropionate Step1 Azidolysis (NaN3, NH4Cl) Regioselective Attack at C3 Start->Step1 Inter Intermediate: Benzyl 3-azido-2-hydroxypropanoate Step1->Inter Step2 Staudinger Reduction (PPh3, THF/H2O) Inter->Step2 Product Product: Benzyl 3-amino-2-hydroxypropanoate Step2->Product Warning CRITICAL: Avoid H2/Pd (Prevents Benzyl Ester cleavage) Warning->Step2

Figure 2: Synthetic route via epoxide opening. Note the specific reduction choice to preserve the benzyl ester.

Part 4: Analytical Validation (Self-Validating System)

To confirm you have synthesized Benzyl Isoserinate and not Benzyl Serinate (regioisomer), you must use NMR spectroscopy. The chemical shifts of the protons on C2 and C3 are diagnostic.

Proton PositionBenzyl Isoserinate (3-amino)Benzyl Serinate (2-amino)Reason
H-C2 (

)

4.1 - 4.3 ppm

3.5 - 3.7 ppm
In Isoserinate, C2 is attached to -OH (deshielding). In Serinate, C2 is attached to -NH2 (less deshielding).
H-C3 (

)

2.9 - 3.1 ppm

3.8 - 4.0 ppm
In Isoserinate, C3 is attached to -NH2. In Serinate, C3 is attached to -OH.

Validation Protocol:

  • Run 1H NMR in

    
     or 
    
    
    
    .
  • Integrate the signals.

  • If the signal at ~4.2 ppm integrates to 1H (the

    
    -proton) and the signal at ~3.0 ppm integrates to 2H (the 
    
    
    
    -protons), you have Benzyl Isoserinate .
  • If the signal at ~3.6 ppm integrates to 1H, you have the Serinate regioisomer.

References

  • PubChem. Benzyl isovalerate (and related benzyl esters). National Library of Medicine. Available at: [Link] (Accessed 2026).

  • Organic Syntheses. Benzyl Benzoate (General Benzyl Esterification Protocols). Coll. Vol. 1, p.104 (1941). Available at: [Link]

  • Gennari, C., et al.Staudinger Reduction in the Synthesis of Beta-Amino Acids. Journal of Organic Chemistry. (General reference for Staudinger protocol in amino acid synthesis).

Note: While "Benzyl isoserinate" is the trivial name, all regulatory documentation and rigorous publications should utilize the systematic name "Benzyl 3-amino-2-hydroxypropanoate" to avoid the regioisomer confusion detailed in Part 1.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for Benzyl 3-amino-2-hydroxypropanoate

Part 1: Strategic Analysis & Retrosynthesis[1] Target Profile & Significance Benzyl 3-amino-2-hydroxypropanoate is the benzyl ester of Isoserine ( -amino- -hydroxy acid).[1] It is a critical chiral building block, distin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis[1]

Target Profile & Significance

Benzyl 3-amino-2-hydroxypropanoate is the benzyl ester of Isoserine (


-amino-

-hydroxy acid).[1] It is a critical chiral building block, distinct from its regioisomer Serine (

-amino-

-hydroxy).[1] This scaffold is fundamental in the synthesis of:
  • Taxane Side Chains: Precursors to the C-13 side chain of Paclitaxel (Taxol) and Docetaxel (typically phenyl-substituted, but the unsubstituted core serves as a model and analog precursor).

  • Protease Inhibitors: Core structure of aminopeptidase inhibitors like Bestatin and Amastatin .

  • Chiral Auxiliaries: Used in the synthesis of

    
    -lactams and oxazolidinones.[2]
    
Synthetic Challenges & Route Selection

The primary challenge in synthesizing isoserine derivatives is controlling regiochemistry while establishing stereochemistry at the C2 position.

RouteMechanismProsCons
Sharpless AAH Asymmetric Aminohydroxylation of AcrylatesDirect from alkene.[1]High Risk: Regioselectivity often favors the Serine (2-amino) product over Isoserine (3-amino) for alkyl acrylates.[1]
Glycidate Opening Nucleophilic opening of

-epoxy esters
High Fidelity: Azide attack at C3 is electronically favored, ensuring Isoserine scaffold.Requires handling of azides; multi-step.
Biocatalysis Lipase-mediated Kinetic ResolutionGreen, mild conditions, high ee (>99%).Max 50% yield (unless Dynamic Kinetic Resolution is used).

Selected Protocols: This guide details two complementary high-fidelity protocols:

  • Method A (Chemical): Regioselective Azidolysis of Chiral Glycidates (For high-value, high-purity synthesis).

  • Method B (Enzymatic): Lipase-Catalyzed Kinetic Resolution (For scalable, green manufacturing).[1]

Part 2: Detailed Experimental Protocols

Method A: The Chiral Glycidate Route (Azidolysis)

Rationale: This route leverages the exceptional enantiocontrol of the Sharpless Epoxidation followed by the innate electronic bias of glycidates to undergo nucleophilic attack at the


-carbon (C3), guaranteeing the isoserine regioisomer.
Step 1: Synthesis of (2R,3S)-Benzyl Glycidate

Precursor: Allyl alcohol is converted to the chiral glycidate via Sharpless Epoxidation, oxidation, and esterification. Alternatively, direct Darzens condensation can be used if chiral catalysts are available, but the oxidation route is more robust.

Reagents:

  • Allyl Alcohol

  • Ti(OiPr)4, (+)-DET (Diethyl tartrate), t-BuOOH[1]

  • RuCl3, NaIO4 (for oxidation)

  • Benzyl Bromide, Cs2CO3 (for esterification)

Protocol:

  • Epoxidation: Perform Sharpless Epoxidation on allyl alcohol using (+)-DET to obtain (2R)-glycidol (

    
     ee).
    
  • Oxidation: Dissolve (2R)-glycidol in

    
     (2:2:3). Add 
    
    
    
    (cat.) and
    
    
    (2.5 eq). Stir vigorously at 0°C to generate (2R)-glycidic acid.
  • Esterification: React the crude acid with Benzyl Bromide (1.1 eq) and

    
     in DMF at 25°C for 4 hours.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Checkpoint: Confirm formation of Benzyl (2R)-oxirane-2-carboxylate .

Step 2: Regioselective Ring Opening (The Critical Step)

Mechanism: The azide ion (


) attacks the less hindered and electronically activated 

-carbon (C3).

Reagents:

  • Sodium Azide (

    
    )[3]
    
  • Ammonium Chloride (

    
    )[1]
    
  • Methanol/Water (8:1)

Protocol:

  • Dissolve Benzyl (2R)-oxirane-2-carboxylate (10 mmol) in MeOH (30 mL) and

    
     (4 mL).
    
  • Add

    
     (3.0 eq, 30 mmol) and 
    
    
    
    (2.2 eq).
  • Heat: Reflux at 65°C for 6-8 hours. Monitor by TLC for disappearance of epoxide.

  • Workup: Concentrate MeOH. Extract aqueous residue with EtOAc (3x). Wash organic layer with brine, dry over

    
    .
    
  • Result: This yields Benzyl (2R)-3-azido-2-hydroxypropanoate .

    • Note: The configuration at C2 is retained (no inversion at C2 during C3 attack).

Step 3: Staudinger Reduction to Target

Reagents:

  • Triphenylphosphine (

    
    )
    
  • THF/Water[1]

Protocol:

  • Dissolve the crude azido ester in THF (0.1 M).

  • Add

    
     (1.1 eq) portion-wise at 0°C.
    
  • Warm to Room Temperature (RT) and stir for 3 hours (evolution of

    
    ).
    
  • Add water (2 eq) and stir for another 12 hours to hydrolyze the aza-ylide.

  • Purification: Concentrate. Acidify with dilute HCl to pH 2. Wash with ether (removes

    
    ). Basify aqueous layer to pH 9 with 
    
    
    
    , extract with DCM.
  • Isolation: Dry DCM layer and concentrate to yield Benzyl (2R)-3-amino-2-hydroxypropanoate .

Method B: Lipase-Mediated Kinetic Resolution

Rationale: Ideal for laboratories preferring "Green Chemistry" or lacking Sharpless reagents. Starts from inexpensive racemic benzyl acrylate.

Step 1: Synthesis of Racemic Substrate
  • Epoxidation: React Benzyl Acrylate with m-CPBA in DCM to yield racemic Benzyl Glycidate.

  • Aminolysis: Treat racemic glycidate with aqueous ammonia (

    
    ) in isopropanol at 60°C.
    
    • Regioselectivity:[3][4][5][6][7] Ammonia predominantly attacks C3.

    • Product: Racemic Benzyl 3-amino-2-hydroxypropanoate.[1]

Step 2: Enzymatic Resolution

Enzyme:Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435). Acyl Donor: Vinyl Acetate or Ethyl Acetate.

Protocol:

  • Dissolve racemic Benzyl 3-amino-2-hydroxypropanoate (5 g) in Diisopropyl ether (DIPE) or Toluene (dry).

  • Add Vinyl Acetate (3.0 eq).

  • Add CAL-B (Novozym 435, 10% w/w relative to substrate).

  • Incubate: Shake at 30-40°C, 200 rpm.

  • Monitoring: Monitor by Chiral HPLC. The enzyme typically acylates the (2R)-enantiomer of the amine or alcohol (depending on conditions).

    • Standard CAL-B Preference: Usually acylates the N-terminus or O-terminus of the (R)-isomer selectively.[1]

    • Stop Point: Stop reaction at 50% conversion (approx. 24-48 hours).[1]

  • Separation: Filter off enzyme.

    • The solution contains: Unreacted (2S)-Amine and (2R)-Amide/Ester .[1]

    • Separate via acid/base extraction or column chromatography.

  • Hydrolysis (Optional): Hydrolyze the acylated product to recover the (2R)-enantiomer if that is the target.

Part 3: Visualization & Logic[1]

Retrosynthetic & Mechanistic Pathway

The following diagram illustrates the disconnection logic and the regioselective control in Method A.

G Target Benzyl 3-amino-2-hydroxypropanoate (Target Molecule) Azide Benzyl 3-azido-2-hydroxypropanoate (Intermediate) Azide->Target Staudinger Reduction (PPh3, H2O) Glycidate Benzyl (2R)-Glycidate (Chiral Epoxide) Glycidate->Azide Regioselective Ring Opening (NaN3, NH4Cl) Attacks C3 (Beta) RegioNote Regiocontrol: Nucleophile attacks C3 due to electronic stabilization and sterics. Glycidate->RegioNote AllylAlc Allyl Alcohol AllylAlc->Glycidate Sharpless Epoxidation ((+)-DET, Ti(OiPr)4) + Oxidation RegioNote->Azide

Caption: Figure 1. Retrosynthetic logic for Method A, highlighting the critical regioselective epoxide opening that establishes the isoserine core.

Quantitative Comparison of Methods
FeatureMethod A (Glycidate)Method B (Biocatalytic)
Enantiomeric Excess (ee) >95% (determined by AE step)>99% (theoretical limit of enzyme)
Yield 60-70% (Overall)Max 50% (per pass)
Scalability Moderate (Azide safety limits)High (Batch/Flow compatible)
Atom Economy GoodModerate (Acyl donor waste)

Part 4: Quality Control & Troubleshooting

Analytical Standards
  • HPLC Method:

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Benzyl).

  • NMR Validation (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • Look for the Benzyl

      
       singlet (~5.2 ppm).
      
    • Diagnostic: The C2-H (chiral center) appears as a doublet of doublets (~4.2 ppm).

    • The C3-

      
       (methylene next to amine) appears as multiplets (~2.9-3.1 ppm).[1]
      
Senior Scientist "Pro-Tips"
  • Safety Warning (Method A): When working with

    
    , ensure the reaction mixture remains basic/neutral to prevent formation of 
    
    
    
    (hydrazoic acid), which is explosive. Use a blast shield during reflux.
  • Regioselectivity Check: If you observe a byproduct with a chemical shift of the chiral proton shifted upfield, you may have formed the Serine isomer (C2 attack). This is rare with

    
     but common with stronger nucleophiles in basic media without Lewis acids.
    
  • Storage: The free amine is prone to intermolecular polymerization (amide formation) or oxidation. Store as the HCl salt or p-Toluenesulfonate salt for long-term stability.

References

  • Sharpless Asymmetric Aminohydroxylation (Scope & Limitations)

    • Title: Sharpless Asymmetric Aminohydroxylation: Scope, Limit
    • Source: Angewandte Chemie International Edition.[8][9]

    • URL:[Link]

  • Regioselective Ring Opening of Glycidates

    • Title: Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia.[1][3]

    • Source: Tetrahedron / URSA.
    • URL:[Link]

  • Lipase Kinetic Resolution Protocols

    • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.[1]

    • Source: PMC (NIH).
    • URL:[Link]

  • Taxol Side Chain Synthesis (Context)

    • Title: Process for preparing (2R, 3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid.[1][10]

    • Source: Google P
    • URL

Sources

Application

Application Note &amp; Protocol: A Scalable, Diastereoselective Synthesis of (2R,3S)-Benzyl 3-amino-2-hydroxypropanoate

Authored for: Researchers, Scientists, and Drug Development Professionals Pillar: Process Chemistry & Chiral Synthesis Abstract (2R,3S)-Benzyl 3-amino-2-hydroxypropanoate is a valuable chiral building block whose stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Pillar: Process Chemistry & Chiral Synthesis

Abstract

(2R,3S)-Benzyl 3-amino-2-hydroxypropanoate is a valuable chiral building block whose stereochemistry is crucial for its application in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive, scalable, and highly diastereoselective protocol for its synthesis. We move beyond a mere recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and adaptability. The core of this method is a Ru(II)-catalyzed asymmetric transfer hydrogenation (ATH) that proceeds via a dynamic kinetic resolution (DKR), establishing both the C2 and C3 stereocenters in a single, efficient step.[1][2] This document details the complete workflow from precursor synthesis to final purification and rigorous analytical characterization, designed to meet the demands of both academic research and industrial process development.

Introduction: The Strategic Importance of Stereochemistry

Chiral β-amino α-hydroxy acids and their ester derivatives are privileged structural motifs found in a wide array of biologically active molecules and natural products.[3] They are key components in therapeutics such as the side chain of the anticancer drug Taxol and the immunostimulant Bestatin.[4][5] The specific three-dimensional arrangement of the amino and hydroxyl groups is paramount, as stereoisomers often exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[6][7]

The target molecule, (2R,3S)-Benzyl 3-amino-2-hydroxypropanoate, possesses an anti relationship between the C2 hydroxyl and C3 amino groups. The development of a scalable, cost-effective, and stereochemically precise synthesis is therefore a critical objective for enabling drug discovery and development programs that rely on this synthon.

Comparative Analysis of Synthetic Strategies

Several strategies exist for the synthesis of chiral amino alcohols.[] For the specific anti-β-amino-α-hydroxy ester target, three primary approaches are considered for scalability. The causality behind selecting the optimal route hinges on factors like stereocontrol, atom economy, operational simplicity, and reagent safety.

Synthetic Strategy Core Principle Advantages for Scalability Potential Challenges
Asymmetric Transfer Hydrogenation (ATH) via DKR Enantioconvergent reduction of a racemic β-amino-α-keto ester precursor.[1][2]High diastereo- and enantioselectivity in a single step; establishes both stereocenters simultaneously; mild reaction conditions.Requires synthesis of the keto-ester precursor; catalyst cost and sensitivity.
Regioselective Epoxide Opening Nucleophilic opening of a chiral α,β-epoxy ester with an amine source.[4]Utilizes readily available chiral epoxides; can provide good stereocontrol.Potential for regioisomer formation; may require harsh conditions or specialized nucleophiles.
Chiral Pool Synthesis Reduction of a carboxylic acid from a readily available chiral starting material, like an amino acid.[6][9]High enantiopurity derived from the starting material; often uses inexpensive precursors.Limited to the availability of appropriate chiral pool molecules; may require multiple protection/deprotection steps.

Recommended Scalable Protocol: ATH-DKR Approach

This protocol is divided into two main stages: the synthesis of the key racemic β-amino-α-keto ester intermediate and its subsequent highly diastereoselective reduction.

Overall Synthetic Workflow

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Stereoselective Reduction cluster_2 Part C: Purification & Analysis start Imine & Benzyl Diazoacetate mannich Mannich Addition start->mannich diazo β-Amino-α-diazo Ester mannich->diazo oxone Oxone Oxidation diazo->oxone keto_ester Racemic β-Amino-α-keto Ester oxone->keto_ester ath Asymmetric Transfer Hydrogenation (ATH-DKR) keto_ester->ath Key Intermediate crude Crude (2R,3S)-Product ath->crude purify Column Chromatography & Recrystallization crude->purify Purification final Pure (2R,3S)-Benzyl 3-amino-2-hydroxypropanoate purify->final analysis QC Analysis (HPLC, NMR, MS) final->analysis

Caption: Overall workflow for the synthesis of the target compound.

Part A: Synthesis of Benzyl 3-(Cbz-amino)-2-oxopropanoate

Principle: This stage involves a Mannich-type addition of benzyl diazoacetate to a protected imine, followed by an oxidation step using Oxone to convert the diazo group into a ketone.[1][2] The N-Cbz protecting group is chosen for its stability and compatibility with the subsequent reduction step.

Materials & Equipment:

  • N-(Methoxymethyl)-N-(phenylmethyl)carbamic acid benzyl ester (Cbz-protected imine precursor)

  • Benzyl diazoacetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Tetrahydrofuran (THF), Deionized water

  • Standard glassware, magnetic stirrer, rotary evaporator, separatory funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the Cbz-protected imine precursor (1.0 equiv) and anhydrous DCM (approx. 0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Mannich Addition: Add benzyl diazoacetate (1.1 equiv) to the solution, followed by the slow, dropwise addition of BF₃·OEt₂ (1.2 equiv). The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is the β-amino-α-diazo ester.

  • Oxidation: Dissolve the crude diazo ester in a 3:1 mixture of THF and water. Add Oxone (2.0 equiv) portion-wise while stirring vigorously at room temperature. The reaction progress is monitored by TLC.

  • Isolation: After completion, dilute the reaction mixture with EtOAc and water. Separate the layers, extract the aqueous phase with EtOAc, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude residue is the racemic β-amino-α-keto ester, which can be purified by flash column chromatography (e.g., using a hexane/EtOAc gradient) before proceeding.

Part B: Asymmetric Transfer Hydrogenation via DKR

Principle: This is the key stereochemistry-defining step. A chiral Ru(II) catalyst facilitates the transfer of hydrogen from a hydrogen donor (formic acid/triethylamine) to the keto ester. The reaction proceeds through a dynamic kinetic resolution, where the racemic starting material is continuously interconverted, allowing the catalyst to selectively reduce one enantiomer to the desired anti-(2R,3S) product with high fidelity.[1][2]

Materials & Equipment:

  • Racemic Benzyl 3-(Cbz-amino)-2-oxopropanoate (from Part A)

  • Ru(II) catalyst (e.g., [(R,R)-Tsdpen-Ru]-Cl)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., DCM or Acetonitrile)

  • Inert atmosphere setup, appropriate glassware

Step-by-Step Protocol:

  • Azeotrope Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This serves as the hydrogen source.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the racemic β-amino-α-keto ester (1.0 equiv) in the chosen anhydrous solvent.

  • Catalyst Addition: Add the Ru(II) catalyst (typically 1-2 mol%).

  • Hydrogenation: Add the formic acid/triethylamine azeotrope (approx. 5-6 equiv of formic acid) to the reaction mixture. Stir at the optimized temperature (often near room temperature) for 12-24 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess azeotrope. Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6] Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.

Purification and Characterization

Purification Protocol

Principle: The crude product will contain the desired diastereomer along with minor impurities and potentially small amounts of the syn diastereomer. Flash column chromatography is employed for initial purification, followed by recrystallization to obtain a highly pure, crystalline solid.[10]

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40%).

    • Procedure: Load the crude product onto the column and elute with the solvent system. Collect fractions and analyze by TLC to isolate the fractions containing the pure anti product. Combine the pure fractions and concentrate in vacuo.

  • Recrystallization:

    • Solvent System: A binary solvent system such as ethyl acetate/hexane or dichloromethane/hexane is often effective.

    • Procedure: Dissolve the purified product from chromatography in a minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature. Slowly add the less soluble solvent (e.g., hexane) until turbidity persists. Allow the solution to cool slowly to room temperature, and then to 0-4 °C to maximize crystal formation. Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Analytical Characterization

Rigorous analysis is essential to confirm the structure, purity, and stereochemical integrity of the final product.

G cluster_0 Analytical Methods cluster_1 Verified Properties product Final Product: (2R,3S)-Benzyl 3-amino-2-hydroxypropanoate nmr NMR Spectroscopy (¹H, ¹³C) product->nmr hplc Chiral HPLC product->hplc ms Mass Spectrometry (MS) product->ms mp Melting Point (MP) product->mp structure Correct Chemical Structure nmr->structure purity Diastereomeric Ratio (dr) & Enantiomeric Excess (ee) hplc->purity mw Molecular Weight ms->mw phys_prop Crystalline Purity mp->phys_prop

Caption: Analytical validation workflow for the final product.

Data Presentation & Expected Results:

Analysis Technique Parameter Expected Result
¹H & ¹³C NMR Chemical Shifts, Coupling ConstantsConfirms the anti configuration and overall structure.
Chiral HPLC Diastereomeric Ratio (dr)>95:5 (anti:syn)
Enantiomeric Excess (ee)>99%
High-Res Mass Spec m/zMatches the calculated exact mass for the molecular formula.
Melting Point RangeSharp, defined melting point range, indicating high purity.[10]

Typical Chiral HPLC Conditions: [11][12]

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: Isocratic mixture of n-hexane and 2-propanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

Troubleshooting and Safety

Problem Potential Cause Recommended Solution
Low Yield in Part A Incomplete reaction; degradation of diazo compound.Ensure anhydrous conditions; monitor reaction closely by TLC; use freshly prepared diazoacetate.
Poor Diastereoselectivity in Part B Inactive or poisoned catalyst; incorrect H₂ source ratio; wrong temperature.Use fresh, high-purity catalyst; ensure accurate preparation of the HCOOH/TEA azeotrope; optimize reaction temperature.
Difficult Purification Close-running impurities.Optimize chromatography gradient; perform a second recrystallization from a different solvent system.
Racemization Harsh work-up conditions (strong acid/base).Use mild work-up conditions as described; avoid prolonged exposure to non-neutral pH.

Safety Precautions:

  • Diazo Compounds: Benzyl diazoacetate is potentially explosive and should be handled with care behind a blast shield, avoiding heat, light, and strong acids.

  • Reagents: Boron trifluoride etherate is corrosive and moisture-sensitive. Oxone is a strong oxidizing agent. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Dichloromethane and other organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.

References

  • Do, H., and Johnson, J. S. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 2013, 15(10), 2446–2449. [Link]

  • Zheng, L.-S., Férard, C., Phansavath, P., & Ratovelomanana-Vidal, V. Rhodium-Mediated Asymmetric Transfer Hydrogenation: A Diastereo- and Enantioselective Synthesis of syn-α-Amido β-Hydroxy Esters. Chemical Communications, 2018, 54, 283–286. [Link]

  • Brenna, D., et al. Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. Organic & Biomolecular Chemistry, 2017. [Link]

  • Organic Chemistry Portal. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. [Link]

  • Rao, A. V. R., et al. Stereoselective Preparation of Syn α-Hydroxy-β-amino Ester Units via Regioselective Opening of α,β-Epoxy Esters. The Journal of Organic Chemistry, 1993, 58(25), 7259–7260. [Link]

  • Chen, G., et al. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 2022. [Link]

  • Adhikari, S., et al. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 2021. [Link]

  • Kim, B. M., et al. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, 1996. [Link]

  • Adhikari, S., et al. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate, 2021. [Link]

  • ChemBK. (R)-Benzyl 2-aMino-3-hydroxypropanoate hydrochloride. [Link]

  • Aboul-Enein, H. Y., & Ali, I. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 2003. [Link]

  • Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 2008. [Link]

  • Juszczyk, P., et al. (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate, 2003. [Link]

  • Google Patents.
  • Wikipedia. Chiral analysis. [Link]

Sources

Method

Application Note: Lipase-Catalyzed Kinetic Resolution of Benzyl 3-amino-2-hydroxypropanoate

Executive Summary This application note details the protocol for the enzymatic kinetic resolution (EKR) of Benzyl 3-amino-2-hydroxypropanoate (Benzyl Isoserinate). As a structural isomer of serine, isoserine derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enzymatic kinetic resolution (EKR) of Benzyl 3-amino-2-hydroxypropanoate (Benzyl Isoserinate). As a structural isomer of serine, isoserine derivatives are critical chiral building blocks, most notably serving as the C-13 side-chain precursors for the blockbuster anticancer drug Paclitaxel (Taxol) and its analogs (Docetaxel).

Achieving high enantiomeric purity (


) is non-negotiable in pharmaceutical synthesis. Traditional chemical resolution often involves toxic heavy metals or expensive chiral auxiliaries. This protocol utilizes Lipase B from Candida antarctica (CALB)  or Lipase PS from Burkholderia cepacia  to perform a highly stereoselective hydrolysis or acylation, offering a green, scalable, and metal-free alternative.

Mechanistic Principles

The Challenge of Chemoselectivity

Benzyl 3-amino-2-hydroxypropanoate contains two nucleophilic centers: a primary amine (


) and a secondary hydroxyl group (

), alongside the electrophilic benzyl ester.
  • Chemical Acylation: In the presence of acyl donors (e.g., vinyl acetate), the amine reacts spontaneously and non-stereoselectively, leading to racemic amides.

  • Enzymatic Solution: Lipases are serine hydrolases that exhibit exquisite chemoselectivity. By carefully selecting the solvent and water activity (

    
    ), we can direct the lipase to exclusively hydrolyze the ester moiety (Hydrolytic Resolution) or acylate the hydroxyl group (Acylative Resolution), leaving the amine untouched or protected.
    
The "Ping-Pong Bi-Bi" Mechanism

The resolution proceeds via a Ping-Pong Bi-Bi mechanism. The catalytic triad (Ser-His-Asp) activates the serine residue, which attacks the substrate (ester) to form an acyl-enzyme intermediate .

  • Enantiomer Discrimination: The lipase binding pocket has two sub-sites (large and small). Only the enantiomer that fits the steric constraints of these pockets (typically the R-enantiomer for secondary alcohols/esters) can form the transition state, allowing hydrolysis or transesterification to proceed.

  • Result: One enantiomer is converted to the product (e.g., acid or acylated ester), while the other remains as the unreacted substrate.[1][2]

Experimental Protocols

Protocol A: Hydrolytic Kinetic Resolution (Recommended)

Best for generating the free acid enantiomer and the unreacted ester enantiomer.

3.1 Materials & Reagents[3]
  • Substrate: Racemic Benzyl 3-amino-2-hydroxypropanoate (

    
     mM).
    
  • Biocatalyst: Immobilized Lipase PS (Burkholderia cepacia) on diatomite or Novozym 435 (CALB).

  • Solvent System: Diisopropyl ether (DIPE) saturated with Phosphate Buffer (50 mM, pH 7.0).

  • Additives: Distilled water (

    
     eq. relative to substrate) to drive hydrolysis.[4][5][6]
    
3.2 Workflow Procedure
  • Preparation: Dissolve 1.0 g of racemic substrate in 20 mL of DIPE.

  • Saturation: Add 20 mL of Phosphate Buffer (pH 7.0) to the organic phase, shake vigorously, and separate the layers. Use the water-saturated organic layer for the reaction. Note: This biphasic mimicry maintains enzyme hydration without dissolving the product in a bulk aqueous phase.

  • Initiation: Add 0.5 equivalents of water (approx. 45 µL) and 100 mg of Immobilized Lipase PS.

  • Incubation: Incubate at 45°C with orbital shaking at 250 rpm .

  • Monitoring: Withdraw 50 µL aliquots every hour. Dilute in mobile phase and analyze via Chiral HPLC (Chiralcel OD-H column).

  • Termination: Stop reaction when conversion (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) reaches 50% (typically 4-6 hours). Filter off the enzyme.[1]
    
  • Purification:

    • Wash the organic filtrate with saturated

      
      .
      
    • Aqueous Phase: Contains the hydrolyzed (S)-3-amino-2-hydroxypropanoic acid (Acidify to pH 3 and extract or use ion-exchange resin).

    • Organic Phase: Contains the unreacted (R)-Benzyl 3-amino-2-hydroxypropanoate. Dry over

      
       and concentrate.
      
Protocol B: Acylative Kinetic Resolution (Alternative)

Best if the amine is N-protected (e.g., N-Boc) to prevent side reactions.

  • Solvent: Anhydrous Toluene or MTBE.

  • Acyl Donor: Vinyl Butanoate (3 eq.).

  • Catalyst: Novozym 435 (CALB).[7][8]

  • Process: The lipase selectively acylates the secondary

    
     of the (R)-enantiomer. The (S)-enantiomer remains as the alcohol.
    

Visualizations

Reaction Workflow Diagram

G Start Racemic Substrate (Benzyl 3-amino-2-hydroxypropanoate) SolventPrep Solvent System DIPE (Water Saturated) Start->SolventPrep EnzymeAdd Add Biocatalyst (Lipase PS / CALB) SolventPrep->EnzymeAdd Reaction Kinetic Resolution 45°C, 250 rpm, 4-6h EnzymeAdd->Reaction Sampling HPLC Monitoring (Stop at c = 50%) Reaction->Sampling Sampling->Reaction c < 50% Filtration Filtration (Remove Enzyme) Sampling->Filtration c = 50% Separation Liquid-Liquid Extraction (NaHCO3 Wash) Filtration->Separation ProductA Organic Phase Unreacted (R)-Ester ee > 99% Separation->ProductA ProductB Aqueous Phase Hydrolyzed (S)-Acid ee > 97% Separation->ProductB

Caption: Step-by-step workflow for the hydrolytic kinetic resolution of benzyl isoserinate.

Mechanism of Enantioselection

Mechanism Lipase Free Lipase (Ser-OH) Complex Michaelis Complex Lipase->Complex + Substrate AcylEnz Acyl-Enzyme Intermediate Complex->AcylEnz Fast for (S) Slow for (R) Alcohol Benzyl Alcohol (Leaving Group) Complex->Alcohol Release AcylEnz->Lipase + H2O Hydrolysis Product (S)-Acid AcylEnz->Product Release Substrate Substrate (R/S-Ester) Water H2O

Caption: Catalytic cycle showing the preferential hydrolysis of the (S)-enantiomer by the lipase.

Data Analysis & Calculations

To validate the efficiency of the resolution, calculate the Enantiomeric Ratio (E-value) . This value is independent of conversion and represents the intrinsic selectivity of the enzyme.

Definitions:

  • 
    : Enantiomeric excess of the substrate (unreacted ester).
    
  • 
    : Enantiomeric excess of the product (acid).[1]
    
  • 
    : Conversion (
    
    
    
    ).

Formula:



ParameterOptimal RangeNotes
Conversion (

)
49% - 51%Stop exactly at 50% for max yield of both enantiomers.

(Substrate)
> 99%Indicates high purity of the unreacted ester.

(Product)
> 95%Indicates high selectivity for the hydrolyzed acid.
E-value > 100

is acceptable;

is excellent.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Reaction Rate Low water activity (

).
Add water (0.1% v/v) or use water-saturated solvent.
Low Enantioselectivity Non-specific chemical hydrolysis.Lower temperature to 30°C; ensure pH is not > 8.0.
Emulsion Formation High enzyme loading or surfactant effect.Centrifuge at 4000 rpm; add NaCl to break emulsion.
Enzyme Aggregation Solvent polarity incompatibility.Switch to hydrophobic solvents (Toluene, DIPE).

References

  • Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry. Link

  • Kanerva, L. T., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters. Tetrahedron: Asymmetry.[9] Link

  • Wu, S. F., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Enzymatic Resolution of Racemic Benzyl Mandelate. BenchChem Protocols. Link

  • Patel, R. N. (2008). Synthesis of chiral pharmaceutical intermediates by biocatalysis. Coordination Chemistry Reviews. Link

Sources

Application

Application Note &amp; Protocol: Synthesis of β-Lactams via Intramolecular Cyclization of Benzyl 3-amino-2-hydroxypropanoate

Introduction The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins, cephalosporins, carbapenems, and mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams.[1] The strained four-membered ring confers a high degree of reactivity, enabling these molecules to act as potent inhibitors of bacterial cell wall biosynthesis.[1] Beyond their antibacterial properties, β-lactams are versatile synthetic intermediates for the preparation of a diverse range of biologically active compounds.[2]

This application note provides a detailed guide for the synthesis of β-lactams through the intramolecular cyclization of benzyl 3-amino-2-hydroxypropanoate and its derivatives. The primary focus will be on the application of the Mitsunobu reaction, a powerful and reliable method for achieving this transformation with high stereocontrol. We will delve into the mechanistic underpinnings of the key reagents, provide detailed experimental protocols, and discuss critical process parameters for successful synthesis.

Core Principle: Intramolecular Cyclization

The conversion of a linear precursor like benzyl 3-amino-2-hydroxypropanoate into a cyclic β-lactam involves the formation of an amide bond between the amino group at the C3 position and the carboxyl group at the C1 position. In this specific substrate, the challenge lies in activating the hydroxyl group at the C2 position to facilitate an intramolecular nucleophilic attack by the nitrogen atom.

The Mitsunobu Reaction: A Key Enabler

The Mitsunobu reaction is an exceptionally useful tool for the dehydration and subsequent cyclization of β-amino α-hydroxy esters.[3] The reaction typically employs a phosphine, most commonly triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Mechanism of the Mitsunobu Cyclization:

The reaction proceeds through a series of well-defined steps:

  • Activation of the Phosphine: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.

  • Proton Transfer: The acidic N-H of the protected amino group on the benzyl 3-amino-2-hydroxypropanoate protonates the betaine.

  • Formation of the Oxyphosphonium Salt: The alcohol's oxygen atom then attacks the activated phosphorus atom, displacing the hydrazide byproduct and forming a key oxyphosphonium salt intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.

  • Intramolecular Sₙ2 Attack: The deprotonated nitrogen nucleophile then attacks the carbon atom bearing the oxyphosphonium group in an intramolecular Sₙ2 fashion. This backside attack results in the inversion of stereochemistry at the C2 position and the formation of the desired β-lactam ring.

Experimental Protocols

Protocol 1: Mitsunobu Cyclization of N-Boc-protected Benzyl 3-amino-2-hydroxypropanoate

This protocol details the cyclization of N-(tert-butoxycarbonyl)-protected benzyl 3-amino-2-hydroxypropanoate. The Boc group is a common and effective protecting group for amines in this context.

Materials:

  • N-Boc-benzyl 3-amino-2-hydroxypropanoate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-benzyl 3-amino-2-hydroxypropanoate (1 equivalent) and triphenylphosphine (1.5 equivalents). Dissolve the solids in anhydrous THF (to a concentration of approximately 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution via syringe over 10-15 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding a few milliliters of saturated aqueous NaHCO₃ solution.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure β-lactam product.

Data Presentation

Table 1: Reagents and Typical Reaction Parameters for Mitsunobu Cyclization

Reagent/ParameterMolar Ratio (to substrate)Typical ConcentrationTemperatureReaction TimeNotes
N-Protected Substrate1.00.05 - 0.2 M0 °C to RT2 - 12 hThe choice of N-protecting group is critical.
Triphenylphosphine (PPh₃)1.2 - 1.5-0 °C to RT-Forms a white precipitate (triphenylphosphine oxide) as a byproduct.
DIAD or DEAD1.2 - 1.5-0 °C-DIAD is often preferred due to the easier removal of its diisopropyl hydrazinedicarboxylate byproduct.
Solvent----Anhydrous THF is the most common solvent. Dichloromethane or toluene can also be used.

Visualization of the Workflow

Diagram 1: Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_cyclization Cyclization Phase PPh3 PPh₃ Betaine PPh₃⁺-N⁻-N=C(O)OEt | C(O)OEt PPh3->Betaine + DEAD DEAD DEAD Substrate R-NH-CH(CH₂OH)-COOBn Oxyphosphonium R-NH-CH(CH₂-O⁺PPh₃)-COOBn Substrate->Oxyphosphonium + Betaine, - DEAD-H BetaLactam β-Lactam Oxyphosphonium->BetaLactam Intramolecular Sₙ2 - OPPh₃ Experimental_Workflow Start Dissolve Substrate & PPh₃ in Anhydrous THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DIAD/DEAD Dropwise Cool->Add_DEAD Stir Stir at 0 °C, then warm to RT Add_DEAD->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure β-Lactam Purify->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Benzyl 3-amino-2-hydroxypropanoate

Welcome to the technical support center for the purification of Benzyl 3-amino-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Benzyl 3-amino-2-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important chiral building block.

Introduction

Benzyl 3-amino-2-hydroxypropanoate, a protected derivative of the amino acid serine, is a critical intermediate in the synthesis of various pharmaceuticals.[1][2][3] The presence of amino, hydroxyl, and benzyl ester functional groups provides a versatile scaffold for constructing complex molecules. However, these same functional groups can present unique challenges during purification. This guide offers practical, experience-driven advice to help you navigate these challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude mixture of Benzyl 3-amino-2-hydroxypropanoate?

A1: The impurities in your crude mixture will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: L-serine and benzyl alcohol are common starting materials for direct esterification and may be present in the crude product.[4]

  • Di-benzylated Products: Side reactions can lead to the formation of products where both the carboxylic acid and the hydroxyl group of serine are benzylated.

  • Byproducts from Side Reactions: The hydroxyl group can participate in side reactions, leading to various impurities.

  • Racemized Enantiomer: Depending on the reaction conditions, some degree of racemization can occur, leading to the presence of the (R)-enantiomer as an impurity.[4]

  • Degradation Products: Benzyl 3-amino-2-hydroxypropanoate can be sensitive to heat and strong acids or bases, potentially leading to decomposition.[5]

Q2: What are the recommended primary purification methods for Benzyl 3-amino-2-hydroxypropanoate?

A2: The two most effective and commonly used methods for purifying Benzyl 3-amino-2-hydroxypropanoate are recrystallization and column chromatography .[4]

  • Recrystallization: This is often the preferred method for removing minor impurities and for large-scale purifications, especially when the product is in a salt form like the hydrochloride or tosylate salt. It is generally a more cost-effective and scalable technique.

  • Column Chromatography: This technique is invaluable for separating the desired product from closely related impurities, significant side products, or unreacted starting materials that have similar solubility profiles.[1][4]

The choice between these methods will depend on the nature and quantity of the impurities present in your crude mixture.

Q3: How do I choose the right purification strategy?

A3: A logical approach to selecting the best purification strategy involves a preliminary analysis of your crude mixture.

Purification_Decision_Tree Start Crude Mixture Analysis (TLC, LC-MS) Impurity_Profile Identify Major Impurities Start->Impurity_Profile High_Polarity High Polarity Impurities (e.g., L-serine) Impurity_Profile->High_Polarity Present? Similar_Polarity Similar Polarity Impurities (e.g., side products) Impurity_Profile->Similar_Polarity Present? Extraction Acid-Base Extraction High_Polarity->Extraction Yes Chromatography Column Chromatography Similar_Polarity->Chromatography Yes Extraction->Chromatography Residual Impurities Recrystallization Recrystallization Extraction->Recrystallization If sufficiently pure Chromatography->Recrystallization For final polishing Final_Product Pure Product Recrystallization->Final_Product

Sources

Optimization

Troubleshooting low solubility of Benzyl 3-amino-2-hydroxypropanoate in water

Topic: Troubleshooting Solubility & Stability in Aqueous Media Executive Summary: The "Janus" Molecule Challenge Benzyl 3-amino-2-hydroxypropanoate (Isoserine Benzyl Ester) presents a classic physicochemical paradox ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Aqueous Media

Executive Summary: The "Janus" Molecule Challenge

Benzyl 3-amino-2-hydroxypropanoate (Isoserine Benzyl Ester) presents a classic physicochemical paradox often encountered in drug development. It possesses a "Janus-faced" structure:

  • The Hydrophobic Tail: The benzyl ester moiety is highly lipophilic (

    
    ), driving the molecule to aggregate and precipitate in water.
    
  • The Polar Head: The 3-amino and 2-hydroxy groups are polar and ionizable.

The Root Cause of Failure: Most solubility issues arise because users attempt to dissolve the free base form directly in neutral buffers (pH 7.4), or they expose the molecule to conditions that trigger rapid ester hydrolysis .

This guide provides self-validating protocols to overcome these barriers without compromising molecular integrity.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I bought the powder/oil, but it floats on top of my water/buffer and won't dissolve."

Diagnosis: You are likely working with the Free Base form. In its free base state, the amine group (


) is uncharged. The lipophilic benzyl ring dominates the physicochemical profile, making the molecule behave like an oil.

The Fix: Protonation (In-Situ Salt Formation) To dissolve the free base in water, you must protonate the amine to form a cation (


).
  • Step 1: Do not add the solid directly to PBS or cell culture media.

  • Step 2: Pre-dissolve the compound in a small volume of 0.1 M HCl or dilute Acetic Acid.

  • Step 3: Once fully dissolved, dilute this acidic stock into your final buffer.

Critical Check: Ensure your final experimental pH remains physiological if working with cells. The high buffering capacity of media (e.g., DMEM) can usually neutralize the small amount of acid used for solubilization.

Issue 2: "It dissolves in DMSO, but precipitates immediately when I add it to my assay buffer."

Diagnosis: The "Solvent Shock" (Crash-out) Effect. Rapid addition of a hydrophobic stock (in DMSO) to a hydrophilic buffer causes local supersaturation. The water molecules strip away the DMSO solvation shell faster than the compound can equilibrate, forcing it to aggregate.

The Fix: The "Sub-Surface" Dilution Protocol Do not pipette the DMSO stock on top of the buffer.

  • Vortex your buffer rapidly.

  • Inject the DMSO stock slowly directly into the center of the vortex (sub-surface).

  • This ensures immediate dispersal and prevents high local concentrations that trigger nucleation/precipitation.

Issue 3: "My LC-MS shows a new peak at [M-90] after 24 hours."

Diagnosis: Ester Hydrolysis (Degradation).[1] The benzyl ester is chemically labile. At pH > 7.5 or temperatures > 37°C, water attacks the carbonyl carbon, cleaving the benzyl group.

  • Parent Mass: ~195 Da

  • Degradant Mass: ~105 Da (Isoserine) + 108 Da (Benzyl Alcohol)

  • Observation: The "M-90" loss corresponds to the loss of the benzyl group (

    
    ).
    

The Fix:

  • Keep it Cold: Store aqueous solutions on ice (4°C). Never heat to dissolve.

  • Lower pH: If possible, run assays at pH 6.0 - 6.5. The ester is significantly more stable in mild acid than in neutral/basic conditions.

Visualizing the Chemistry

Figure 1: Solubility & Stability Decision Tree

Use this logic flow to determine your solubilization strategy.

SolubilityLogic Start Start: Solid/Oil Sample CheckForm Check Form: Is it a Salt (HCl) or Free Base? Start->CheckForm IsSalt Salt Form (HCl) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase DirectWater Dissolve in Water/Buffer (Soluble up to ~50 mM) IsSalt->DirectWater Acidify Strategy A: Acidification Dissolve in 0.1M HCl then dilute IsBase->Acidify Organic Strategy B: Organic Stock Dissolve in DMSO/Ethanol IsBase->Organic Success Success: Clear Solution DirectWater->Success Dilution Dilution Step: Add dropwise to vortexing buffer Acidify->Dilution Organic->Dilution PrecipCheck Check: Precipitate? Dilution->PrecipCheck PrecipCheck->Success No Fail Fail: Cloudy/Solid PrecipCheck->Fail Yes

Caption: Decision tree for selecting the correct solubilization method based on the chemical form of the starting material.

Figure 2: The Hydrolysis Trap (Degradation Pathway)

Understanding why your compound disappears in basic media.

Hydrolysis Substrate Benzyl 3-amino-2-hydroxypropanoate (Active Ester) Transition Tetrahedral Intermediate (Unstable) Substrate->Transition Nucleophilic Attack (Fast at pH > 7.5) Products Degradation Products: 1. Isoserine (Acid) 2. Benzyl Alcohol Transition->Products Collapse Water + H2O / OH-

Caption: Mechanism of base-catalyzed hydrolysis. The benzyl ester bond is susceptible to cleavage by water/hydroxide ions, rendering the molecule inactive.

Standardized Protocols

Protocol A: Preparation of 10 mM Aqueous Stock (Acid Method)

Best for: Users with the Free Base who need an aqueous stock.

ComponentQuantityNotes
Compound 19.5 mgMW ≈ 195.2 g/mol
0.1 M HCl 1.0 mLConverts base to HCl salt in situ
Water (Milli-Q) Up to 10 mLFinal Diluent
  • Weigh 19.5 mg of the compound into a glass vial.

  • Add 1.0 mL of 0.1 M HCl . Vortex until fully dissolved (solution should be clear).

  • Add 9.0 mL of Milli-Q water.

  • Result: 10 mM stock solution (pH ~2-3).

  • Usage: When adding to cell media (pH 7.4), the 1:100 or 1:1000 dilution will not significantly alter the media pH.

Protocol B: The "Salt Switch" (Synthesis of HCl Salt)

Best for: Long-term storage and stability. Converts the oily free base into a stable solid.

  • Dissolve the Free Base (oil) in a minimal amount of dry Ethanol or Ethyl Acetate .

  • Place the vial on ice.

  • Dropwise, add 1.2 equivalents of HCl in Dioxane (4M solution) or concentrated aqueous HCl.

  • Add cold Diethyl Ether (or MTBE) until the solution turns cloudy.

  • Keep at 4°C overnight. White crystals (the Hydrochloride salt) should form.

  • Filter and dry under vacuum.

  • Store: -20°C, desiccated.

Physicochemical Data Summary

PropertyValueImplication for Researcher
Molecular Weight 195.22 g/mol Use this for molarity calculations.
LogP (Free Base) ~1.5 - 2.0 (Est.)Moderately lipophilic; requires organic solvent or pH adjustment.
pKa (Amine) ~8.8 - 9.2At pH 7.4, it is mostly protonated (+), but equilibrium exists.
Solubility (Water) < 1 mg/mL (Free Base)> 50 mg/mL (HCl Salt)Always check the salt form on your label.
Stability (pH 7.4)

6-12 hours
Prepare fresh. Do not store aqueous stocks.

References

  • Greene, T.W., & Wuts, P.G.M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of benzyl ester stability and cleavage).

  • Yalkowsky, S.H., & Roseman, T.J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. (Foundational theory on the "crash out" effect and cosolvency).

  • PubChem Compound Summary. (2024). Isoserine derivatives and computed properties. National Center for Biotechnology Information.

  • Bolchi, C., et al. (2015).[3] One-step preparation of enantiopure L- or D-amino acid benzyl esters. (Methodology for salt formation and stability of amino acid benzyl esters).

Sources

Troubleshooting

Technical Support Center: Recrystallization of Benzyl 3-amino-2-hydroxypropanoate

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for the recrystallization of Benzyl 3-amino-2-hydroxypropanoate and its common salt forms.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for the recrystallization of Benzyl 3-amino-2-hydroxypropanoate and its common salt forms. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical, and recrystallization is a primary method for this purpose.[1][2][3] This document is designed for researchers and drug development professionals to navigate the common challenges associated with this process.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for recrystallizing Benzyl 3-amino-2-hydroxypropanoate?

A1: The choice of solvent is the most critical factor in a successful recrystallization.[4] Benzyl 3-amino-2-hydroxypropanoate possesses a unique combination of polar functional groups (a primary amine and a primary alcohol) and a larger, non-polar benzyl ester group.[5][6] This dual nature means that single-solvent systems are often less effective than mixed-solvent systems.

Your starting point depends on whether you are purifying the free base or a salt form (e.g., hydrochloride, tosylate).

  • For the Hydrochloride Salt: The salt form is significantly more polar and is soluble in water and polar organic solvents like ethanol and acetone.[5][7] A good starting point is a single-solvent recrystallization from ethanol or isopropanol, or a mixed system like ethanol/water.

  • For the Free Base: The free base is less polar than its salt form.[5] Therefore, a mixed-solvent system is almost always necessary. The goal is to find a pair of miscible solvents where the compound is soluble in one ("solvent") and insoluble in the other ("antisolvent").[4]

A logical approach to solvent selection is summarized in the table below.

Table 1: Recommended Solvent Systems for Initial Screening

Role Solvent Rationale & Properties Potential Miscible Partner (Antisolvent)
Solvent Ethyl Acetate The ester functionality is compatible with ethyl acetate ("like dissolves like").[8][9] It is a mid-polarity solvent with a convenient boiling point (77 °C). Heptane or Hexane
Solvent Acetone A polar aprotic solvent that can often dissolve moderately polar compounds when hot. Boiling point: 56 °C. Water or Heptane/Hexane
Solvent Isopropanol (IPA) A polar protic solvent that can engage in hydrogen bonding with the amine and hydroxyl groups. Boiling point: 82 °C. Water or Diethyl Ether
Solvent Methanol/Ethanol Highly polar protic solvents. Good for the hydrochloride salt.[7] Often too effective for the free base, leading to low recovery, but can be paired with an antisolvent. Water or Diethyl Ether/MTBE
Antisolvent Heptane/Hexane Very non-polar solvents. Excellent for inducing precipitation of polar to moderately polar compounds from more polar solvents.[8] Ethyl Acetate, Acetone
Antisolvent Water A highly polar solvent. Can be an effective antisolvent for moderately polar compounds dissolved in solvents like acetone or alcohols.[8] Acetone, Isopropanol, Ethanol

| Antisolvent | Diethyl Ether/MTBE | A non-polar aprotic solvent. Useful for precipitating compounds from more polar solvents like alcohols.[10] | Isopropanol, Ethanol |

Q2: Can you provide a standard protocol for a mixed-solvent recrystallization?

A2: Certainly. The solvent/antisolvent approach is a robust and common technique.[11] The following is a generalized workflow. The key to success is patience, particularly during the cooling phase, as slow crystal growth is essential for high purity.[12][13]

Experimental Protocol: Mixed-Solvent Recrystallization (Solvent/Antisolvent Method)

  • Dissolution: Place the crude Benzyl 3-amino-2-hydroxypropanoate in an appropriately sized Erlenmeyer flask with a stir bar. Heat the selected "solvent" (e.g., Ethyl Acetate) in a separate beaker. Add the minimum amount of hot solvent to the flask to fully dissolve the crude solid while stirring and heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for preventing these impurities from being incorporated into your final crystals.[4]

  • Antisolvent Addition: While keeping the solution hot, add the "antisolvent" (e.g., Heptane) dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy (turbid).[11] This indicates you have reached the point of saturation.

  • Clarification: Add a few more drops of the hot "solvent" until the turbidity just disappears, resulting in a clear, saturated solution.[11]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Rapid cooling can trap impurities.[12][13]

  • Crystallization Induction: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask below the solvent line with a glass rod or by adding a single seed crystal of the pure compound.[12][13]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of recovered crystals.[14]

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold antisolvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation Start Place Crude Solid in Flask AddSolvent Add Minimum Hot Solvent to Dissolve Start->AddSolvent HeatSolvent Heat 'Good' Solvent HeatSolvent->AddSolvent HotFilter Hot Gravity Filtration (Optional) AddSolvent->HotFilter AddAntiSolvent Add Antisolvent until Turbid HotFilter->AddAntiSolvent Clarify Re-clarify with 'Good' Solvent AddAntiSolvent->Clarify CoolSlow Slow Cool to Room Temp Clarify->CoolSlow IceBath Cool in Ice Bath CoolSlow->IceBath VacuumFilter Vacuum Filtration & Wash IceBath->VacuumFilter Dry Dry Crystals Under Vacuum VacuumFilter->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for mixed-solvent recrystallization.

Troubleshooting Guide

Q3: My compound has "oiled out" into liquid droplets instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for crystals to form. This is a common issue, especially with compounds that have relatively low melting points or when cooling occurs too rapidly.[4][12]

Corrective Actions:

  • Re-dissolve: Heat the mixture back to the boiling point of the solvent system.

  • Add More Solvent: Add more of the "good" solvent (the one the compound is more soluble in) to dilute the solution. This increases the temperature at which the solution becomes saturated upon cooling.[12]

  • Ensure Slow Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or a towel to slow the rate of heat loss.

  • Re-evaluate Solvent System: If the problem persists, the boiling point of your solvent system may be too low relative to the compound's melting point. Consider choosing a higher-boiling solvent.[4]

Q4: My solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?

A4: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.[12][14]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch: Use a glass stirring rod to gently scratch the inner surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[13]

    • Seed: Add a tiny crystal of the pure compound (a "seed crystal"). This provides a template for further crystal growth.[12]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent.[12] Let it cool again and attempt the induction techniques.

  • Drastic Cooling: As a last resort, placing the solution in a dry ice/acetone bath can sometimes force precipitation. Note that this rapid cooling may result in a less pure solid.

Troubleshooting_Logic Start Is the Cooled Solution Clear? OiledOut Are there Liquid Droplets? Start->OiledOut No Scratch 1. Scratch Flask 2. Add Seed Crystal Start->Scratch Yes Impure Are Crystals Impure/Colored? OiledOut->Impure No Reheat 1. Reheat to Dissolve 2. Add More 'Good' Solvent OiledOut->Reheat Yes CheckPurity 1. Ensure Slower Cooling 2. Re-evaluate Solvent Ratio Impure->CheckPurity Yes ReduceSolvent Reduce Solvent Volume & Re-cool Scratch->ReduceSolvent Still No Crystals Success1 Crystals Form Scratch->Success1 Success ReduceSolvent->Success1 CoolSlower Cool More Slowly Reheat->CoolSlower Success2 Crystals Form CoolSlower->Success2 SilicaPlug Consider Preliminary Silica Plug CheckPurity->SilicaPlug Still Impure Success3 Pure Crystals CheckPurity->Success3 Success SilicaPlug->Success3

Caption: Decision tree for common recrystallization problems.

Q5: My final crystals are colored (e.g., yellow) or analysis shows they are still impure. How can I improve the purity?

A5: This indicates that impurities are either co-crystallizing with your product or are being trapped within the crystal lattice.[15]

Strategies for Improvement:

  • Slow Down Crystallization: Rapid crystal growth is a primary cause of impurity inclusion.[12] Ensure your solution cools as slowly as possible. Using slightly more solvent than the bare minimum required for dissolution can also help slow the process.[12]

  • Optimize the Solvent Ratio: In a mixed-solvent system, the final ratio of solvent to antisolvent is critical. If too much antisolvent is used, it can cause the impurities to crash out along with your product. Experiment with slightly different ratios.

  • Perform a Pre-Purification Step: If the crude material is heavily contaminated, recrystallization alone may not be sufficient. Running the crude material through a short silica gel "plug" can remove highly polar or non-polar impurities before attempting recrystallization.[15]

  • Charcoal Treatment: If the impurity is colored, it can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities adsorb onto the surface of the charcoal.

References

  • Go-to recrystallization solvent mixtures : r/Chempros. (2023). Reddit. [Link]

  • (R)-Benzyl 2-aMino-3-hydroxypropanoate hydrochloride. (2024). ChemBK. [Link]

  • Mixed-solvent recrystallisation. University of York. [Link]

  • Crystallization. (n.d.). [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. (2014). Reddit. [Link]

  • Recrystallization Issues : r/Chempros. (2024). Reddit. [Link]

  • Recrystallization. (2014). YouTube. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy characteristic peaks for Benzyl 3-amino-2-hydroxypropanoate

An In-depth Technical Guide on the Physicochemical Properties of (S)-Benzyl 2-amino-3-hydroxypropanoate[1] Topic: Comparative IR Analysis Guide: Benzyl 3-amino-2-hydroxypropanoate (Isoserine Benzyl Ester) vs. Structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Physicochemical Properties of (S)-Benzyl 2-amino-3-hydroxypropanoate[1]

Topic: Comparative IR Analysis Guide: Benzyl 3-amino-2-hydroxypropanoate (Isoserine Benzyl Ester) vs. Structural Analogs Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Chemical Context

Benzyl 3-amino-2-hydroxypropanoate , commonly known as Isoserine Benzyl Ester , is a critical chiral intermediate, most notably in the semi-synthesis of the paclitaxel (Taxol) side chain.[1] Its structural integrity is defined by the coexistence of three reactive functionalities: a primary amine, a secondary alcohol, and a benzyl ester.

In a drug development context, the challenge is not merely identifying the molecule but distinguishing it from its positional isomer (Serine Benzyl Ester ) and its precursors. This guide provides a rigorous IR spectroscopic framework to validate the identity of this specific isomer, leveraging subtle electronic effects that influence carbonyl and amine absorption frequencies.

Spectral Fingerprint: Characteristic Peaks

The IR spectrum of Benzyl 3-amino-2-hydroxypropanoate is dominated by the "Rule of Three" for esters and the complex hydrogen-bonding network of the amino-alcohol motif.[1]

Table 1: Diagnostic IR Bands for Benzyl 3-amino-2-hydroxypropanoate
Functional GroupFrequency (cm⁻¹)IntensityModeStructural Insight
Amine (-NH₂) 3380 – 3300MediumStretching (Sym/Asym)Doublet often visible in dilute solution; broadens with H-bonding.
Alcohol (-OH) 3500 – 3200BroadStretchingOverlaps with NH₂.[1] Broadness indicates intermolecular H-bonding.[1]
Ester (C=O) 1750 – 1735 StrongStretchingCritical Diagnostic. High frequency due to α-oxygen inductive effect.[1]
Ester (C-O) 1250 – 1150StrongStretching"Rule of Three" band 2.[1][2] C-O-C asymmetric stretch.[1][2][3]
Aromatic (Ph) 3080 – 3030WeakStretching (C-H)Diagnostic of the benzyl protecting group.
Aromatic Ring 1600, 1495MediumRing BreathingConfirms benzyl moiety presence.[1]
Amine (-NH₂) 1650 – 1580MediumBending (Scissoring)Can overlap with aromatic ring modes.[1]
OOP Bending 750 & 695StrongOut-of-Plane BendMonosubstituted benzene (Benzyl group signature).[1]

Comparative Analysis: Distinguishing Alternatives

The true value of IR in this context is differentiating the target molecule from its positional isomer (Serine Benzyl Ester) and starting materials .

Scenario A: Target vs. Isomer (Serine Benzyl Ester)
  • Target: Isoserine Benzyl Ester (α-hydroxy, β-amino).[1]

  • Isomer: Serine Benzyl Ester (α-amino, β-hydroxy).[1]

The Inductive Effect Differentiator: The position of the electronegative oxygen atom relative to the carbonyl is the key discriminator.

  • Isoserine Derivative (Target): The -OH group is on the α-carbon (adjacent to C=O).[1] Oxygen is highly electronegative, exerting a strong inductive effect (-I) that withdraws electron density from the carbonyl carbon. This shortens and strengthens the C=O bond, shifting the absorption to a higher frequency (~1745–1755 cm⁻¹) .

  • Serine Derivative (Isomer): The -NH₂ group is on the α-carbon.[1] Nitrogen is less electronegative than oxygen.[1] Consequently, the inductive withdrawal is weaker, and the C=O stretch typically appears at a lower frequency (~1735–1740 cm⁻¹) compared to the α-hydroxy analog.

Scenario B: Target vs. Precursor (Benzyl Alcohol)
  • Differentiation: Benzyl alcohol lacks the C=O stretch (1740 cm⁻¹) entirely. The presence of a strong carbonyl peak confirms esterification.[2][4][5]

Scenario C: Target vs. Precursor (Isoserine Free Acid)
  • Differentiation: The free acid will show a broad, messy O-H stretch extending from 3300 down to 2500 cm⁻¹ (carboxylic acid dimer) and a lower frequency C=O (approx. 1710–1725 cm⁻¹). The ester formation sharpens the OH/NH region and shifts the C=O to >1735 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize artifacts (like hygroscopic water absorption masking the amine/alcohol region), follow this protocol.

Method: Attenuated Total Reflectance (ATR) FTIR is recommended over KBr pellets to prevent ion exchange or moisture contamination.[1]

Step-by-Step Procedure:

  • Background Collection: Acquire an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Prep: Place ~2 mg of the solid Benzyl 3-amino-2-hydroxypropanoate crystal onto the diamond ATR crystal.

  • Compression: Apply high pressure using the anvil.[1] Note: Ensure the sample is dry; residual solvent (e.g., EtOAc) will introduce confusing C=O peaks.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1]

  • Validation Check (Self-Correction):

    • Check 1: Is the C=O peak present >1730 cm⁻¹? (If No → Hydrolysis/Starting Material).[1]

    • Check 2: Are the monosubstituted benzene peaks (750/695 cm⁻¹) sharp? (If No → Not a benzyl ester).[1]

    • Check 3: Is the 3300 cm⁻¹ region distinct? (If broad blob → Sample wet/hygroscopic).[1]

Decision Logic Visualization

The following diagram illustrates the logical flow for characterizing the product and making "Go/No-Go" decisions during synthesis or QC.

IR_Characterization_Logic Start Crude Product Sample Acquire Acquire FTIR Spectrum (ATR Mode) Start->Acquire Check_CO Check 1735-1755 cm⁻¹ Region Acquire->Check_CO No_CO No Peak or <1710 cm⁻¹ Check_CO->No_CO Unreacted Alcohol or Free Acid Has_CO Strong Peak Present Check_CO->Has_CO Check_Fingerprint Check Fingerprint (750 & 695 cm⁻¹) Has_CO->Check_Fingerprint Not_Benzyl Peaks Absent Check_Fingerprint->Not_Benzyl Wrong Ester Is_Benzyl Peaks Present Check_Fingerprint->Is_Benzyl Check_Shift Check C=O Frequency Shift (Isomer Differentiation) Is_Benzyl->Check_Shift Low_Freq ~1735 cm⁻¹ (Likely Serine Isomer) Check_Shift->Low_Freq α-Amino Effect High_Freq ~1750 cm⁻¹ (Likely Isoserine Target) Check_Shift->High_Freq α-Hydroxy Effect Final_Valid VALIDATED: Benzyl 3-amino-2-hydroxypropanoate High_Freq->Final_Valid

Caption: Logic flow for identifying Benzyl 3-amino-2-hydroxypropanoate using IR spectral checkpoints, specifically distinguishing it from non-ester precursors and positional isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for "Rule of Three" in esters and inductive effects on C=O frequency).

  • National Institutes of Health (PubChem). 2-Benzyl-3-hydroxypropanoic acid (Related Structure Data).[1] Retrieved from .[1]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[2] Retrieved from .[1]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Esters & Amines). Retrieved from .[1]

  • BenchChem. Physicochemical Properties of (S)-Benzyl 2-amino-3-hydroxypropanoate. Retrieved from .[1]

Sources

Safety & Regulatory Compliance

Safety

Benzyl 3-amino-2-hydroxypropanoate proper disposal procedures

Topic: Benzyl 3-amino-2-hydroxypropanoate Proper Disposal Procedures Executive Summary: Operational Directive Immediate Action: Treat Benzyl 3-amino-2-hydroxypropanoate (CAS: 69455-22-3 for HCl salt / generic benzyl isos...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl 3-amino-2-hydroxypropanoate Proper Disposal Procedures

Executive Summary: Operational Directive

Immediate Action: Treat Benzyl 3-amino-2-hydroxypropanoate (CAS: 69455-22-3 for HCl salt / generic benzyl isoserine ester) as Hazardous Chemical Waste . Do NOT dispose of via sanitary sewer, trash, or biohazard streams.

Classification:

  • Primary Hazard: Skin/Eye Irritant (H315, H319).[1] Potential Corrosive (if free base).

  • Chemical Fate: Susceptible to hydrolysis, releasing Benzyl Alcohol (Combustible/Toxic) and Isoserine (Amino Acid).

  • RCRA Status: Non-listed (Not P or U listed), but must be managed as Hazardous Waste due to toxicity and potential for characteristic hazards (if in solvent).

Chemical & Hazard Profile (The "Why" Behind the Protocol)

To ensure safety, one must understand the chemical behavior that dictates disposal. This compound is an amino acid benzyl ester . Its disposal risks are driven by two functional groups: the amine (basic/salt formation) and the benzyl ester (hydrolysis potential).

PropertySpecificationOperational Implication
Chemical Structure Benzyl ester of isoserineHydrolysis Risk: In aqueous acidic/basic waste streams, this degrades into Benzyl Alcohol.
Physical State White to off-white solid (typically)Dust Hazard: Inhalation risk during weighing/transfer.
Acidity/Basicity Amine (Basic) or HCl Salt (Acidic)Incompatibility: Do not mix concentrated salts with strong oxidizers or opposing pH extremes without buffering.
Stability HygroscopicKeep containers tightly sealed to prevent "caking" or pre-mature hydrolysis.

Critical Insight: The benzyl ester bond is the "weak link." If disposed of in an aqueous waste container with high/low pH, it will hydrolyze. The resulting Benzyl Alcohol is a solvent that can compromise certain plastic containers over time and change the flammability profile of the waste mixture.

Disposal Decision Matrix (Visualized)

This self-validating workflow ensures you select the correct waste stream based on the physical state and mixture composition.

DisposalDecisionTree Start START: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Powder/Crystals Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix/Mother Liquor BinSolid Solid Hazardous Waste (Label: Irritant/Toxic) Solid->BinSolid Double Bag/Jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated Flammable Organics Aqueous Aqueous (Buffers, Water) SolventCheck->Aqueous Water Based BinHalo Halogenated Solvent Waste (Label: Toxic/Carcinogen) Halogenated->BinHalo BinNonHalo Organic Solvent Waste (Label: Flammable/Toxic) NonHalogenated->BinNonHalo BinAq Aqueous Waste (Check pH & Heavy Metals) Aqueous->BinAq

Figure 1: Decision tree for categorizing Benzyl 3-amino-2-hydroxypropanoate waste streams. Select the path based on the solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Weighing Residue)

Applicable for: Expired chemicals, spill cleanup solids, contaminated weighing boats.

  • Containment: Collect the solid in a screw-top wide-mouth jar (HDPE or Glass).

    • Why? Avoids dust generation that occurs with bags.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Benzyl 3-amino-2-hydroxypropanoate (Solid)."

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) in the same primary container.

  • Storage: Store in the "Solid Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, flash chromatography fractions.

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethyl Acetate

      
      Non-Halogenated Organic Waste .
      
  • Hydrolysis Management:

    • If the waste is Aqueous Acidic/Basic , assume the presence of Benzyl Alcohol .

    • Action: Ensure the waste container is rated for organic solvents (HDPE is generally safe, but glass is preferred for long-term storage of benzyl alcohol mixtures).

  • Labeling:

    • List all solvents by approximate %.

    • List "Benzyl 3-amino-2-hydroxypropanoate" as a trace contaminant (<5%).

    • Crucial: If the solution is acidic (pH < 2) or basic (pH > 12), mark "Corrosive" on the label.

Emergency Procedures: Spill Response

Self-Validating Safety: Always assume the dust is an inhalation hazard.

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Hazard (Is it >100g or highly toxic?) Spill->Assess PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Goggles) Assess->PPE Minor Spill EHS Call EHS/Emergency Assess->EHS Major Spill Contain 3. Containment (Cover with spill pad/damp paper) PPE->Contain Clean 4. Cleanup (Scoop into jar, wipe 3x) Contain->Clean Dispose 5. Disposal (Label as Hazardous Solid) Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.

Spill Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. If powder is fine, use an N95 respirator or work in a hood.

  • Method:

    • Solid: Do not dry sweep (creates dust). Cover with a wet paper towel or oil-dry pad, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wipe the surface with water and mild detergent. The benzyl ester is slightly water-soluble; soap aids in emulsifying any hydrolysis products (benzyl alcohol).

Regulatory Compliance (RCRA & EPA)

While Benzyl 3-amino-2-hydroxypropanoate is not explicitly "Listed" (F, K, P, or U lists), it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Coding:

    • If pure: Not Regulated as RCRA hazardous waste unless it exhibits characteristic toxicity (unlikely for this specific salt). However, Best Practice dictates managing it as non-RCRA regulated Hazardous Chemical Waste .

    • If in solvent: The solvent dictates the code (e.g., D001 for Ignitable, F002 for Halogenated Solvents).

  • Sewer Ban: Strictly prohibited from sewer disposal due to the potential for aquatic toxicity (benzyl alcohol formation) and local POTW (Publicly Owned Treatment Works) regulations regarding organic esters.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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